

4-Chloro-3-(3,5-dichlorophenyl)benzoic acid experimental protocol

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Compound of Interest

Compound Name:	4-Chloro-3-(3,5-dichlorophenyl)benzoic acid
CAS No.:	1261914-57-1
Cat. No.:	B6407643

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Application Note: 4-Chloro-3-(3,5-dichlorophenyl)benzoic acid Synthesis, Characterization, and TTR Stabilization Protocols

Introduction & Scientific Rationale

4-Chloro-3-(3,5-dichlorophenyl)benzoic acid is a sterically congested, electron-deficient biaryl scaffold. In drug development, this specific architecture serves two critical functions:

- **Transthyretin (TTR) Stabilization:** The 3,5-dichlorophenyl moiety mimics the di-iodinated phenolic ring of thyroxine (T4), the natural ligand of TTR. The carboxylic acid provides the necessary electrostatic anchor to Lys15 in the TTR binding pocket.
- **Lipophilic Probe Design:** The high chlorine content increases lipophilicity (

), making it a useful model for studying hydrophobic pocket occupancy in albumin and nuclear receptors.

This protocol details the Suzuki-Miyaura Cross-Coupling synthesis of the compound and its subsequent validation using a Thioflavin T (ThT) Fluorescence Assay to measure inhibition of TTR amyloid fibril formation.

Chemical Synthesis Protocol

Reaction Logic

The synthesis utilizes a palladium-catalyzed cross-coupling between an aryl bromide and an aryl boronic acid.

- Substrate: 3-Bromo-4-chlorobenzoic acid (The bromine at C3 is more reactive than the chlorine at C4, ensuring regioselectivity).
- Partner: 3,5-Dichlorophenylboronic acid.[\[1\]](#)[\[2\]](#)
- Catalyst:

is chosen for its stability and efficiency with sterically hindered aryl chlorides/bromides.

Materials Table

Reagent	MW (g/mol)	Equiv.	Amount (Example)	Role
3-Bromo-4-chlorobenzoic acid	235.46	1.0	1.00 g	Electrophile
3,5-Dichlorophenylboronic acid	190.82	1.2	0.97 g	Nucleophile
Pd(dppf)Cl ₂ · DCM	816.64	0.05	173 mg	Catalyst
Potassium Carbonate (K ₂ CO ₃)	138.21	3.0	1.76 g	Base
1,4-Dioxane	-	-	15 mL	Solvent
Water	-	-	5 mL	Co-solvent

Step-by-Step Methodology

- Degassing: In a 50 mL round-bottom flask, combine 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
- Reagent Addition: Add 3-bromo-4-chlorobenzoic acid, 3,5-dichlorophenylboronic acid, and to the solvent mixture.
- Catalyst Addition: Add under a nitrogen stream.
- Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C under nitrogen for 12–16 hours.
 - Checkpoint: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting bromide (

) should disappear.

- Workup:
 - Cool the reaction to room temperature.
 - Filter through a Celite pad to remove palladium black; wash the pad with EtOAc.
 - Acidify the filtrate to pH ~2 using 1N HCl (this precipitates the carboxylic acid).
 - Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
 - Combine organic layers, dry over _____, and concentrate in vacuo.
- Purification:
 - Recrystallize the crude solid from Ethanol/Water or perform Flash Chromatography (Gradient: 0-10% MeOH in DCM).
 - Expected Yield: 65–80%.
 - Appearance: Off-white to pale yellow solid.

Analytical Characterization

To ensure scientific integrity, the compound must meet the following criteria before biological testing.

Technique	Expected Result	Purpose
1H NMR (400 MHz, DMSO-d6)	13.2 (br s, 1H, COOH), 8.0-7.5 (m, aromatic protons). Look for the specific 3,5-dichloro pattern (triplet-like) and the 1,2,4-trisubstituted ring signals.	Confirm Structure
LC-MS (ESI-)	m/z = 300.9 (M-H) ⁻ for (Isotope pattern: 3 Cl atoms).	Confirm Mass/Purity
HPLC	>95% purity at 254 nm.	Purity Check

Biological Application: TTR Stabilization Assay

This protocol measures the compound's ability to prevent the dissociation of the TTR tetramer into amyloidogenic monomers.

Workflow Logic

Acidic conditions (pH 4.4) force native TTR tetramers to dissociate. If the test compound binds the T4 pocket effectively, it stabilizes the tetramer, preventing dissociation and subsequent fibril formation. Fibrils are detected by Thioflavin T (ThT) fluorescence.

Assay Protocol

- Preparation of Stocks:
 - TTR Stock: Recombinant Wild-Type TTR (0.4 mg/mL) in 10 mM phosphate buffer, pH 7.6.
 - Compound Stock: 10 mM in DMSO.
 - Assay Buffer: 200 mM Acetate, 100 mM KCl, 1 mM EDTA, pH 4.4.
- Incubation:
 - In a 96-well black plate, mix

of TTR stock with

of compound (final conc:

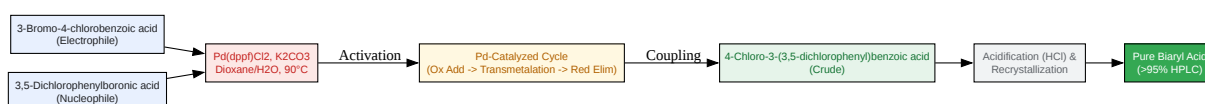
or dose-response).

- Incubate at 37°C for 30 minutes (Drug-Target binding).
- Acid Induction:
 - Add
 - of Assay Buffer (pH 4.4) containing
 - Thioflavin T.
- Kinetic Readout:
 - Seal plate to prevent evaporation.
 - Incubate at 37°C for 72 hours.
 - Measure Fluorescence every 6 hours (Ex: 440 nm / Em: 482 nm).
- Data Analysis:
 - Normalize fluorescence against a DMSO control (0% stabilization) and a Reference Stabilizer (e.g., Tafamidis, 100% stabilization).

Visual Workflows

Figure 1: Synthesis Pathway

A logical flow of the Suzuki-Miyaura coupling strategy.

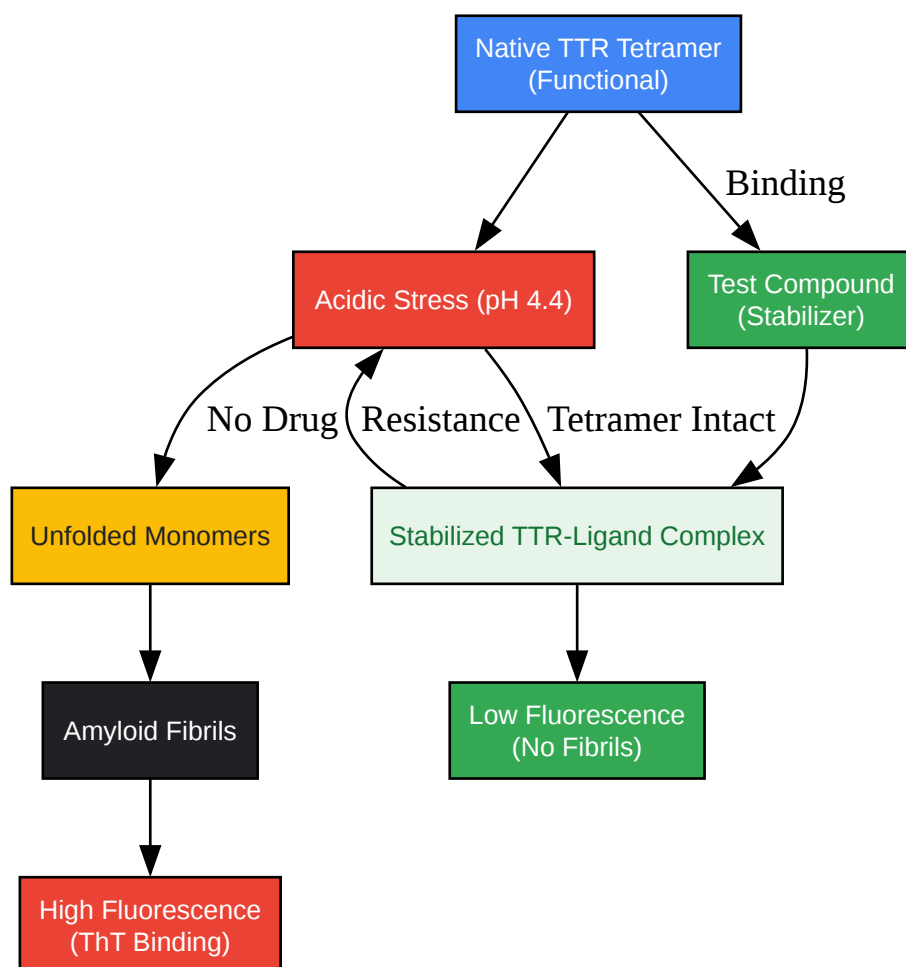


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Caption: Step-by-step Suzuki coupling pathway for the synthesis of the target biaryl benzoic acid.

Figure 2: TTR Stabilization Assay Logic

Mechanism of action and assay readout.



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Caption: Logical flow of the TTR acid-mediated fibrillation assay. Effective stabilizers prevent fluorescence signal.

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